molecular formula C17H13N3O3S B2455306 (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide CAS No. 313403-68-8

(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide

Cat. No.: B2455306
CAS No.: 313403-68-8
M. Wt: 339.37
InChI Key: JCMJNRPLMKTDTO-UHFFFAOYSA-N
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Description

Molecular Structure and Formula

(E)-N-(4-(4-Nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide is a heterocyclic organic compound belonging to the thiazole derivative family. Its molecular formula is $$ \text{C}{17}\text{H}{13}\text{N}{3}\text{O}{3}\text{S} $$, with a molecular weight of 339.37 g/mol. The structure comprises a thiazole ring substituted at position 4 with a 4-nitrophenyl group and at position 2 with an acetamide moiety. The (E)-configuration indicates the spatial arrangement of the imine double bond ($$ \text{C=N} $$) in the thiazol-2(3H)-ylidene scaffold, which influences its electronic and steric properties.

Key structural features include:

  • A planar thiazole ring with sulfur and nitrogen atoms at positions 1 and 3.
  • A nitro group (-NO$$_2$$) on the para position of the phenyl ring, enhancing electron-withdrawing effects.
  • A phenylacetamide side chain, contributing to hydrophobic interactions.

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name follows a hierarchical prioritization of functional groups and substituents:

  • Parent structure : Thiazole ring (numbered to give the lowest locants).
  • Substituents :
    • A 4-nitrophenyl group at position 4.
    • An (E)-configured imine group ($$ \text{C=N} $$) at position 2, forming the ylidene moiety.
    • An acetamide group ($$ \text{N-C(=O)-CH}2\text{-C}6\text{H}_5 $$) attached to the imine nitrogen.

The full name, (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide , adheres to the rules for naming ylidene derivatives and ensures unambiguous identification of the compound’s structure.

Alternative Chemical Designations and Trivial Names

This compound is referenced under multiple designations in scientific literature and commercial catalogs:

  • Systematic variants :
    • N-[4-(4-Nitrophenyl)thiazol-2-yl]acetamide (omitting stereochemistry).
    • (E)-N-(4-(4-Nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide.
  • Commercial codes : EVT-2592380 (EvitaChem).
  • CAS Registry Numbers : 53101-19-2 (for the base compound).

These aliases reflect slight differences in naming conventions or database-specific formatting but consistently describe the core structure.

Physicochemical Property Characterization

The compound’s properties are derived from experimental data and computational predictions:

Property Value/Description Source
Molecular Weight 339.37 g/mol
Melting Point 283–287°C (estimated from analogs)
Log P (Octanol/Water) ~1.21 (predicted for similar thiazoles)
Solubility Low in water; soluble in DMSO, DMF
UV-Vis Absorption $$\lambda_{\text{max}}$$ ≈ 270–320 nm (nitro)

Key observations :

  • The nitro group and aromatic systems contribute to low aqueous solubility and high thermal stability.
  • The acetamide moiety enhances polarity, facilitating solubility in polar aprotic solvents.
  • Tautomerism between the ylidene and amino forms is possible but suppressed in the (E)-configuration.

Experimental data for this specific compound remain limited, necessitating reliance on structurally related analogs for property estimation.

Properties

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-16(10-12-4-2-1-3-5-12)19-17-18-15(11-24-17)13-6-8-14(9-7-13)20(22)23/h1-9,11H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMJNRPLMKTDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with 4-Nitrobenzaldehyde

The Hantzsch thiazole synthesis remains a cornerstone for constructing substituted thiazoles. For this target, 4-nitrobenzaldehyde reacts with thiourea and α-haloketones in ethanol under reflux (Scheme 1).

Procedure :

  • Dissolve 4-nitrobenzaldehyde (10 mmol) and thiourea (10 mmol) in absolute ethanol (50 mL).
  • Add phenacyl bromide (10 mmol) and reflux at 80°C for 12 hours.
  • Cool, filter, and recrystallize the precipitate from ethanol to obtain 4-(4-nitrophenyl)thiazol-2-amine.

Yield : 65–72% (white crystalline solid).
1H NMR (DMSO-d6) : δ 8.35 (d, J = 8.8 Hz, 2H, ArH), 7.89 (d, J = 8.8 Hz, 2H, ArH), 6.82 (s, 1H, thiazole-H), 5.41 (br s, 2H, NH2).

Amide Bond Formation: Coupling Strategies

Carbodiimide-Mediated Coupling with Dicyclohexylcarbodiimide (DCC)

The patent literature demonstrates the utility of DCC and 4-dimethylaminopyridine (DMAP) for coupling thiazolamines with carboxylic acids in dichloromethane (DCM).

Procedure :

  • Suspend 4-(4-nitrophenyl)thiazol-2-amine (0.75 mmol) and phenylacetic acid (1.0 mmol) in anhydrous DCM (40 mL).
  • Add DMAP (0.125 mmol) and DCC (1.0 mmol). Stir at room temperature for 6–8 hours.
  • Filter precipitated dicyclohexylurea (DCU), concentrate the filtrate, and purify via column chromatography (hexane/ethyl acetate 3:1).

Yield : 28–35% (pale yellow solid).
Challenges : Competing side reactions, such as N-acylation at the 4-nitrophenyl group, necessitate careful monitoring via TLC.

Acid Chloride Acylation

Direct acylation using 2-phenylacetyl chloride avoids DCU formation and simplifies purification.

Procedure :

  • React 4-(4-nitrophenyl)thiazol-2-amine (5 mmol) with 2-phenylacetyl chloride (6 mmol) in dry tetrahydrofuran (THF, 30 mL) at 0°C.
  • Add triethylamine (7.5 mmol) dropwise and stir for 4 hours at room temperature.
  • Quench with ice water, extract with ethyl acetate, and dry over Na2SO4.

Yield : 45–50% (off-white powder).
FT-IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2 asymmetric stretch).

Stereochemical Control and (E)-Configuration Enforcement

The (E)-configuration at the thiazol-2(3H)-ylidene moiety arises from kinetic control during amide bond formation. Bulky bases, such as diisopropylethylamine (DIPEA), favor the (E)-isomer by sterically hindering rotation about the C–N bond.

Optimized Conditions :

  • Conduct the reaction in DCM at –20°C with DIPEA (2.5 equiv).
  • Monitor isomer ratio via 1H NMR (olefinic proton at δ 7.2–7.4 ppm for (E) vs. δ 6.8–7.0 ppm for (Z)).

Spectroscopic Characterization and Analytical Data

Table 1. Comparative Spectroscopic Data for (E)-Isomer

Technique Key Signals
1H NMR (CDCl3) δ 8.21 (d, J = 8.8 Hz, 2H, ArH), 7.65 (d, J = 8.8 Hz, 2H, ArH), 4.33 (s, 2H, CH2), 7.28–7.35 (m, 5H, Ph)
13C NMR (CDCl3) δ 170.2 (C=O), 148.5 (C–NO2), 134.6 (thiazole-C), 129.1–128.3 (Ph), 43.1 (CH2)
ESI-MS m/z 382.1 [M+H]+

Yield Optimization and Solvent Effects

Table 2. Solvent Screening for Amide Coupling

Solvent Yield (%) Reaction Time (h) Purity (HPLC, %)
DCM 35 8 98
THF 50 6 97
DMF 22 12 85

Polar aprotic solvents like THF enhance reactivity by stabilizing the transition state, whereas DMF induces side reactions due to high polarity.

Scalability and Industrial Feasibility

Kilogram-scale synthesis requires:

  • Continuous Flow Reactors : Minimize DCU precipitation in DCC-mediated couplings.
  • Crystallization-Driven Purification : Recrystallization from ethanol/water (9:1) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Nitro derivatives of the thiazole ring.

    Reduction: Amino derivatives of the thiazole ring.

    Substitution: Halogenated or alkylated thiazole derivatives.

Scientific Research Applications

(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with nucleophilic sites on proteins or DNA. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide: Characterized by the presence of a nitrophenyl group and a thiazole ring.

    (E)-N-(4-(4-aminophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide: Similar structure but with an aminophenyl group instead of a nitrophenyl group.

    (E)-N-(4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties

Biological Activity

(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide, also known as a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, as well as insights into its mechanism of action.

Chemical Structure and Properties

The compound features a thiazole ring, a nitrophenyl group, and a benzamide moiety. Its structure can be represented as follows:

C16H14N4O2S\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{O}_{2}\text{S}

This unique arrangement contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.25 to 1.0 μg/mL against tested pathogens, highlighting its potency compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide has been investigated in vitro and in vivo.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation and survival pathways. Notably, it has shown effectiveness against breast cancer cell lines with IC50 values below 10 μM .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, the compound exhibits anti-inflammatory effects.

  • Inhibition of Cytokine Production : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The nitrophenyl group enhances binding affinity to target enzymes, disrupting their function.
  • DNA Interaction : The thiazole moiety may intercalate with DNA, leading to inhibition of replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various thiazole derivatives, (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide was one of the most effective compounds tested against multi-drug resistant strains. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties revealed that treatment with this compound led to significant tumor regression in xenograft models of breast cancer. Histological analysis showed increased apoptosis markers and reduced tumor cell proliferation .

Data Tables

Biological ActivityMIC (μg/mL)IC50 (μM)Inhibition %
Antimicrobial 0.25 - 1.0N/AN/A
Anticancer N/A<10N/A
Anti-inflammatory N/AN/A50% reduction in cytokines

Q & A

Basic Synthesis: What are the standard synthetic protocols for preparing (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Thiazole ring formation : Cyclization of 2-aminothiophenol derivatives with carbonyl-containing precursors under acidic or thermal conditions.
  • Acylation : Reaction of the thiazole intermediate with 2-phenylacetyl chloride or activated esters in solvents like dichloromethane (DCM) or dimethylformamide (DMF), often requiring catalysts like triethylamine to enhance selectivity .
  • E/Z isomer control : Use of sterically hindered bases or specific reaction temperatures to favor the (E)-configuration, confirmed by NOESY NMR .
    Characterization : Post-synthesis, TLC monitors reaction progress, while NMR (¹H/¹³C), IR, and HRMS confirm structure and purity .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Answer:
Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM minimizes side reactions .
  • Temperature control : Low temperatures (0–5°C) reduce decomposition during acylation; reflux (80–100°C) accelerates cyclization .
  • Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency in nitrophenyl group incorporation .
    Example : A 15% yield increase was reported using DMF at 80°C versus THF at 60°C for analogous thiazole derivatives .

Basic Characterization: What analytical techniques are essential for confirming the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., thiazole protons at δ 7.2–8.1 ppm) and confirms the (E)-configuration via coupling constants .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 394.08) .
  • IR spectroscopy : Detects carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .

Advanced Characterization: How to resolve contradictions in spectroscopic data (e.g., ambiguous NMR signals)?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • X-ray crystallography : Provides definitive structural confirmation, especially for stereoisomers .
  • Computational modeling : DFT calculations predict chemical shifts and compare with experimental data to validate assignments .

Biological Activity: What assays are recommended for evaluating its pharmacological potential?

Answer:

  • Enzyme inhibition : Kinase or protease assays (e.g., IC₅₀ determination via fluorescence polarization) .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity .

Mechanism of Action: How to elucidate its interaction with biological targets?

Answer:

  • Molecular docking : Simulate binding to protein targets (e.g., EGFR kinase) using AutoDock Vina; validate with mutagenesis studies .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to receptors .
  • Western blotting : Measure downstream signaling protein expression (e.g., phosphorylated ERK) in treated cells .

Data Contradictions: How to address inconsistent biological assay results across studies?

Answer:

  • Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) and controls .
  • Orthogonal assays : Confirm antimicrobial activity with both disc diffusion and time-kill assays .
  • Batch reproducibility : Verify compound purity (>95% via HPLC) and storage conditions (desiccated, −20°C) .

Reaction Mechanisms: What strategies identify key intermediates in its synthesis?

Answer:

  • Trapping intermediates : Use quenching agents (e.g., methanol) at timed intervals and analyze via LC-MS .
  • Isotopic labeling : Incorporate ¹³C-labeled precursors to track reaction pathways using NMR .
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-determining steps .

Structural Modifications: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Nitrophenyl substitution : Replace with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate electronic effects .
  • Thiazole core variation : Synthesize oxazole or imidazole analogs to assess heterocycle impact on activity .
  • Pharmacophore mapping : Use MOE or Schrödinger Suite to identify critical binding moieties .

Stability Studies: What conditions ensure long-term stability of the compound?

Answer:

  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>150°C recommended for storage) .
  • Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent nitro group degradation .
  • Hygroscopicity testing : Karl Fischer titration ensures low moisture content (<0.1%) .

Computational Modeling: How to validate docking predictions experimentally?

Answer:

  • Alanine scanning : Mutate key residues in the target protein (e.g., EGFR T790M) and measure activity loss .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to corroborate docking scores .
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution .

Toxicity Profiling: What in vitro/in vivo models assess safety?

Answer:

  • hERG assay : Patch-clamp testing to evaluate cardiac toxicity risk .
  • Ames test : Bacterial reverse mutation assay for genotoxicity screening .
  • Rodent LD₅₀ : Acute toxicity studies in mice (dose range: 10–1000 mg/kg) .

Analytical Method Development: How to optimize HPLC for purity analysis?

Answer:

  • Column selection : C18 columns (5 µm, 250 mm) with gradient elution (ACN:H₂O + 0.1% TFA) .
  • Detection : UV at 254 nm (nitro group absorption) and 220 nm (amide bond) .
  • Validation : ICH guidelines for linearity (R² >0.99), LOD/LOQ (<0.1 µg/mL) .

Pharmacokinetics: What studies evaluate absorption and metabolism?

Answer:

  • Caco-2 permeability : Assess intestinal absorption potential (Papp >1 ×10⁻⁶ cm/s) .
  • Microsomal stability : Incubate with liver microsomes to measure half-life (t½) and CYP450 interactions .
  • Plasma protein binding : Equilibrium dialysis to determine free fraction .

Comparative Studies: How to benchmark against structural analogs?

Answer:

  • Docking score comparison : Rank analogs by binding energy (ΔG ≤ −8 kcal/mol preferred) .
  • Bioactivity clustering : PCA analysis of IC₅₀ values across multiple assays to identify lead candidates .
  • Patent mining : Review WO/EPO patents for triazole-thiazole hybrids with reported efficacy .

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